3-Ethyldihydro-2H-pyran-2,6(3H)-dione
Description
Contextualization within Lactone Chemistry and Heterocyclic Systems
Lactones are cyclic esters that are prevalent in nature and have found extensive use in synthetic chemistry. They are formed through the intramolecular esterification of hydroxy carboxylic acids. The dihydropyranone ring system is a key structural motif in many biologically active compounds and natural products. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science due to their diverse chemical properties and biological activities.
Significance of the Dihydropyranone Core in Chemical Research
The dihydropyranone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products with significant biological activities, including antimicrobial and antitumor properties. The versatility of this core allows for the synthesis of diverse molecular architectures, making it an attractive target for the development of new therapeutic agents. Researchers have developed various synthetic strategies to access functionalized dihydropyranones, highlighting their importance in modern organic synthesis.
Overview of Research Trajectories for Alkyl-Substituted Dihydropyran-2,6(3H)-diones
Research into alkyl-substituted dihydropyran-2,6(3H)-diones, such as the titular compound, often focuses on their synthesis and potential applications as building blocks in organic synthesis. The alkyl substituent can influence the molecule's physical and chemical properties, including its reactivity and biological activity.
Synthesis: The most common method for synthesizing cyclic anhydrides like 3-Ethyldihydro-2H-pyran-2,6(3H)-dione is through the dehydration of the corresponding dicarboxylic acid, in this case, 3-ethylglutaric acid. This can be achieved by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride (B1165640) or by heating under reduced pressure. For instance, the synthesis of α-phenylglutaric anhydride is achieved by heating α-phenylglutaric acid with acetic anhydride. orgsyn.org Similarly, β-methylglutaric anhydride is prepared by the dehydration of β-methylglutaric acid using acetic anhydride. orgsyn.org
Properties and Reactivity: The chemical properties of this compound are dictated by the anhydride functional group. Anhydrides are reactive towards nucleophiles, undergoing nucleophilic acyl substitution reactions. libretexts.org They can be hydrolyzed back to the parent dicarboxylic acid, or react with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. libretexts.org The presence of the ethyl group at the 3-position can sterically and electronically influence the reactivity of the two carbonyl groups.
While detailed research findings specifically for this compound are not widely available in the public domain, the study of similar alkyl-substituted glutaric anhydrides provides insight into the expected chemistry of this compound. For example, 3-ethyl-3-methylglutaric anhydride has been synthesized and characterized. chemicalbook.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
31468-34-5 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-ethyloxane-2,6-dione |
InChI |
InChI=1S/C7H10O3/c1-2-5-3-4-6(8)10-7(5)9/h5H,2-4H2,1H3 |
InChI Key |
ZSLXTBQTKFEGKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)OC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyldihydro 2h Pyran 2,6 3h Dione
Traditional Synthetic Approaches to Dihydropyran-2,6(3H)-diones
Traditional methods for constructing the dihydropyranone core often rely on fundamental organic reactions that build the carbon framework sequentially, followed by a ring-forming step. These approaches, while robust, can be lengthy and may lack the stereocontrol offered by modern techniques. nih.gov
Cyclization Reactions in Dihydropyranone Synthesis
Cyclization is a cornerstone of traditional dihydropyranone synthesis. A primary strategy involves the acid-catalyzed lactonization of a precursor molecule that already contains the necessary carbon skeleton. nih.gov This process typically involves forming an ester bond intramolecularly from a hydroxy-carboxylic acid or its derivative to create the six-membered ring.
Another significant approach is the cyclization of δ-keto esters. For instance, a synthetic design could involve the double deprotonation of a δ-keto ester to form a dienolate, which then reacts with another molecule. Subsequent tautomerization and intramolecular cyclization would yield the desired δ-lactone ring structure. nih.gov These reactions often require careful control of bases and reaction temperatures to achieve good yields. nih.gov
Table 1: Examples of Traditional Cyclization Precursors
| Precursor Type | Reaction | Key Reagents | Outcome |
|---|---|---|---|
| Hydroxy-carboxylic acid | Acid-catalyzed lactonization | Strong Acid (e.g., H₂SO₄) | Dihydropyran-2,6(3H)-dione |
This table illustrates common precursor types and reagents used in traditional cyclization reactions to form the dihydropyranone ring.
Multi-Step Conversions from Precursor Molecules
Multi-step conversions represent a more linear approach where the target molecule is assembled piece by piece. These synthetic pathways can be inefficient, requiring several sequential reactions to build the carbon framework before the final cyclization. nih.gov An example of such a sequence could start with the nucleophilic opening of an epoxide by a propiolic acid dianion. This is followed by a transformation of the resulting alkyne to an alkene, creating a suitable substrate for the final lactonization step. nih.gov Another multi-step strategy involves preparing a related six-membered oxygen-containing heterocycle and then performing functional group manipulations to install the necessary carbonyl group to form the dione (B5365651) structure. nih.gov These methods highlight the classical, stepwise logic of building molecular complexity.
Modern and Stereoselective Synthesis of 3-Ethyldihydro-2H-pyran-2,6(3H)-dione
Contemporary synthetic chemistry offers more efficient and highly selective methods for constructing complex molecules like this compound. These approaches often utilize catalysis to achieve high yields and, crucially, control the stereochemistry of the final product.
Catalytic Strategies in Dihydropyranone Formation
Catalysis has revolutionized the synthesis of heterocyclic compounds, enabling the creation of dihydropyranone cores in a single step with high precision. These methods include metal-based catalysis and the increasingly popular field of organocatalysis.
Metal catalysts are powerful tools for forming the dihydropyranone ring. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a prominent method. nih.gov In this reaction, a diene reacts with an aldehyde. While this can lead to the dihydropyranone core in a single step, it sometimes requires expensive catalysts like Europium complexes to achieve reasonable yields. nih.gov
Other metal-catalyzed approaches have also been developed. For example, ruthenium catalysts such as RuCl₃ can be used in conjunction with N-heterocyclic carbene (NHC) co-catalysts to facilitate cyclization reactions between α,β-unsaturated aldehydes and dicarbonyl compounds, producing dihydropyranones in yields up to 99%. mdpi.com Similarly, the Prins cyclization, which involves the reaction of an alkenol with an aldehyde in the presence of a Lewis acid, is a powerful method for constructing oxygenated six-membered rings with high stereoselectivity. mdpi.comresearchgate.net
Table 2: Metal-Catalyzed Syntheses of Dihydropyranones
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Eu(hfc)₃ | Hetero-Diels-Alder | Brassard's diene, Aldehyde | Single-step synthesis, can be expensive. nih.gov |
| RuCl₃ / NHC | [3+3] Cyclization | α,β-Unsaturated aldehyde, 1,3-Dicarbonyl compound | High yields (up to 99%), broad substrate scope. mdpi.com |
This table summarizes various metal-catalyzed strategies for the formation of the dihydropyranone scaffold.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. N-Heterocyclic Carbenes (NHCs) are particularly versatile organocatalysts for synthesizing 3,4-dihydropyran-2-ones and their derivatives. mdpi.com NHCs can activate α,β-unsaturated aldehydes to form key intermediates like the Breslow intermediate or α,β-unsaturated acylazoliums. mdpi.com These reactive species can then participate in [3+3] or [4+2] annulation (ring-forming) reactions with various partners, such as 1,3-dicarbonyl compounds or enones, to build the dihydropyranone skeleton. mdpi.com These reactions often proceed with high yields and excellent enantioselectivity. mdpi.com
Isothioureas are another class of organocatalysts used in Michael addition-lactonization cascades to produce dihydropyranones. nih.gov For example, the catalyst (+)-BTM (benzotetramisole) can catalyze the reaction between an aroylacrylate and phenylacetic acid to afford a dihydropyranone in 79% yield and 93% enantiomeric excess (ee). nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a green and highly selective approach. While specific biocatalytic routes to this compound are not prominently documented, enzymes like lipases have been used in the synthesis of other pyran derivatives. researchgate.net The principles of biocatalysis, particularly the use of enzymes for stereoselective lactonizations or cyclizations, hold potential for future development in the synthesis of this specific target molecule.
Table 3: Organocatalytic Approaches to Dihydropyranones
| Catalyst | Reaction Type | Substrates | Yield / Selectivity |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | [3+3] or [4+2] Annulation | Enals, 1,3-Dicarbonyls, Enones | High yields, >90% ee. mdpi.com |
| Isothiourea (e.g., (+)-BTM) | Michael Addition-Lactonization | Aroylacrylates, Acetic Acids | 79% yield, 93% ee. nih.gov |
This table provides an overview of modern organocatalytic methods for synthesizing the dihydropyranone ring with high stereocontrol.
Asymmetric Synthesis of Chiral this compound Analogues
The development of stereoselective methods to produce chiral dihydropyranones is a significant area of research, driven by the demand for enantiomerically pure compounds in various scientific fields. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these heterocyclic scaffolds.
One notable approach involves the use of C2-symmetric squaramide-based primary diamines as organocatalysts. These catalysts have been successfully employed in the asymmetric Michael addition of 4-hydroxy-2-pyrones to α,β-unsaturated ketones, yielding chiral dihydropyranone derivatives with high enantioselectivity. For instance, reactions utilizing these catalysts have produced warfarin (B611796) and its analogues in up to 96% yield and 96% enantiomeric excess (ee). rsc.org The recyclability of these catalysts and the potential for further synthetic transformations of the products highlight the practical utility of this method. rsc.org
Another strategy for achieving asymmetry is through the use of chiral auxiliaries. For example, a chiral cyclobutanone (B123998) bearing an ethyl L-lactate as a chiral auxiliary has been shown to react with aldehydes in the presence of titanium(IV) chloride and tin(II) chloride to afford 2,3-dihydro-4-pyranones with up to 93% ee. nih.gov This method demonstrates the utility of auxiliary-controlled diastereoselective reactions to access chiral dihydropyranone cores.
Furthermore, the catalytic asymmetric allylation of aldehydes represents another avenue for the synthesis of chiral pyran structures. The use of a BINOL-titanium tetraisopropoxide (BITIP) catalyst in the reaction of aldehydes with silyl-stannane reagents can produce hydroxy allylsilanes with high enantioselectivity. These intermediates can then undergo cyclization to form disubstituted tetrahydropyrans. nih.gov While not directly yielding the dione, this method provides a pathway to chiral pyran rings that can be further functionalized.
Green Chemistry Approaches in Dihydropyranone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of dihydropyranone derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.
One-pot, multi-component reactions are a cornerstone of green synthetic chemistry, as they reduce the number of synthetic steps, minimize waste, and improve atom economy. The synthesis of dihydropyrano[2,3-d]pyrimidine diones has been achieved through a three-component reaction of barbituric acid, malononitrile, and various aromatic aldehydes using sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) as a reusable nanocatalyst under solvent-free conditions. nih.gov Similarly, triethylammonium (B8662869) acetate (B1210297) has been employed as a green and reusable catalyst and solvent for the synthesis of dihydropyrano(c)chromene derivatives. researchgate.net
The use of water or aqueous-ethanolic mixtures as a reaction medium is another key aspect of green dihydropyranone synthesis. These solvents are non-toxic, non-flammable, and readily available. For example, the synthesis of novel dihydropyranone derivatives has been successfully carried out in a water-ethanol mixture using potassium hydroxide (B78521) as a base, with ultrasound irradiation being explored as an energy-efficient alternative to conventional heating. researchgate.net
Solvent-free microwave-assisted synthesis represents another significant green methodology. This technique can dramatically reduce reaction times and energy consumption while often providing high yields of the desired products. ijpsjournal.comresearchgate.net For instance, the microwave-assisted synthesis of paracetamol from p-aminophenol and acetic anhydride (B1165640) proceeds in high yield in just a few minutes without the need for a solvent. ijpsjournal.com While not a dihydropyranone synthesis, this example illustrates the power of this green technique which is applicable to a wide range of organic transformations.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, and reaction time.
In the synthesis of dihydropyranone derivatives via a one-pot, three-component reaction, the selection of the base and solvent system is critical. A study on the condensation of Meldrum's acid, an aldehyde, and a 1,3-dicarbonyl compound revealed that a mixture of water and ethanol (B145695) was the superior solvent. The use of 15% potassium hydroxide as a base at 50°C for 30 minutes provided the optimal conditions, affording the product in 92% yield. researchgate.net
The following interactive table summarizes the optimization of various reaction parameters for a model dihydropyranone synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | H₂O:EtOH | Room Temp | 60 | Trace |
| 2 | NaOH (15%) | H₂O:EtOH | Room Temp | 60 | 45 |
| 3 | KOH (15%) | H₂O:EtOH | Room Temp | 60 | 60 |
| 4 | KOH (15%) | H₂O:EtOH | 50 | 30 | 92 |
| 5 | KOH (15%) | H₂O:EtOH | Reflux | 30 | 65 |
| 6 | KOH (10%) | H₂O:EtOH | 50 | 30 | 80 |
| 7 | KOH (20%) | H₂O:EtOH | 50 | 30 | 85 |
Further optimization can involve exploring different catalytic systems. For instance, in the synthesis of dihydrobenzofuran neolignans, which shares some mechanistic features with dihydropyranone synthesis, silver(I) oxide was identified as a highly efficient oxidant. Acetonitrile (B52724) was found to be the optimal solvent, providing a good balance between conversion and selectivity. The reaction time was also significantly reduced from 20 hours to 4 hours without compromising the outcome. scielo.br
The nature of the starting materials also plays a significant role. In the synthesis of pyrazolone (B3327878) derivatives from furanones, it was found that using phenylhydrazine (B124118) hydrochloride in refluxing ethanol for 8 hours gave the best results, highlighting the importance of the nucleophile's form and the reaction medium. researchgate.net
This interactive table presents data on the optimization of solvent and reaction time for a related heterocyclic synthesis.
| Entry | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzene/Acetone | 20 | 75 | 50 |
| 2 | Dichloromethane | 20 | 80 | 60 |
| 3 | Acetonitrile | 20 | 90 | 85 |
| 4 | Acetonitrile | 4 | 88 | 82 |
| 5 | Acetonitrile | 8 | 91 | 86 |
Chemical Reactivity and Mechanistic Investigations of 3 Ethyldihydro 2h Pyran 2,6 3h Dione
Ring-Opening and Ring-Closing Transformations of the Dihydropyranone Core
The dihydropyranone ring of 3-Ethyldihydro-2H-pyran-2,6(3H)-dione is susceptible to cleavage by various nucleophiles, a characteristic reaction of cyclic anhydrides. This reactivity provides a pathway to a range of difunctionalized open-chain compounds.
Ring-Opening Reactions:
Hydrolysis: In the presence of water, the anhydride (B1165640) ring readily undergoes hydrolysis to yield 3-ethylglutaric acid. This reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by proton transfer and ring opening.
Alcoholysis: Reaction with alcohols (R'OH) in the presence of an acid or base catalyst results in the formation of a monoester of 3-ethylglutaric acid. The regioselectivity of the attack may be influenced by steric and electronic factors.
Aminolysis: Ammonia, primary amines, and secondary amines react with the anhydride to form the corresponding monoamide of 3-ethylglutaric acid. libretexts.org This reaction is typically rapid and proceeds through a tetrahedral intermediate. libretexts.org
The general mechanism for nucleophilic ring-opening involves the attack of a nucleophile (Nu) on one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses to the ring-opened product.
Ring-Closing Transformations:
The formation of this compound itself is a ring-closing transformation. This is typically achieved by the dehydration of 3-ethylglutaric acid, often using a dehydrating agent such as acetic anhydride. This process involves the intramolecular nucleophilic attack of one carboxylic acid group on the activated other carboxylic acid group.
| Nucleophile (Nu-H) | Product | Reaction Type |
| Water (H₂O) | 3-Ethylglutaric acid | Hydrolysis |
| Ethanol (B145695) (CH₃CH₂OH) | Monoethyl 3-ethylglutarate | Alcoholysis |
| Ammonia (NH₃) | 3-Ethylglutaramic acid | Ammonolysis |
| Aniline (C₆H₅NH₂) | N-Phenyl-3-ethylglutaramic acid | Aminolysis |
Nucleophilic and Electrophilic Reactions at the Dione (B5365651) Functionalities
The two carbonyl groups of the dione are primary sites for both nucleophilic and electrophilic attack.
Nucleophilic Reactions:
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups to hydroxyl groups, leading to the formation of 3-ethylpentane-1,5-diol. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of hydride ions to the carbonyl carbons.
Grignard Reactions: Organometallic reagents such as Grignard reagents (RMgX) are expected to add to the carbonyl carbons. Due to the cyclic anhydride structure, the initial addition would likely lead to ring-opening, followed by a second addition to the newly formed ketone or carboxylic acid derivative, ultimately yielding a diol after workup.
Electrophilic Reactions:
The carbon atom situated between the two carbonyl groups (the α-carbon) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.
Alkylation: The enolate can be alkylated using alkyl halides. This reaction would introduce a substituent at the C4 position of the dihydropyranone ring.
Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the α-carbon can be halogenated.
The formation of the enolate is a key step that allows for a range of electrophilic substitution reactions at the α-position.
Investigating Reaction Mechanisms through Kinetic and Isotopic Studies
While specific kinetic and isotopic studies on this compound are not extensively reported in the literature, the principles of these methods can be applied to understand its reaction mechanisms.
Kinetic Studies: By monitoring the rate of reaction under different conditions (e.g., varying reactant concentrations, temperature, or solvent), the rate law and activation parameters for reactions such as hydrolysis or aminolysis could be determined. This would provide insights into the transition state and the number of molecules involved in the rate-determining step.
Isotopic Labeling: The use of isotopes, such as ¹⁸O in water for hydrolysis, can help to elucidate the exact mechanism of bond cleavage. For example, in the hydrolysis of the anhydride, labeling the water with ¹⁸O would result in the incorporation of the isotope into one of the carboxyl groups of the resulting 3-ethylglutaric acid, confirming the site of nucleophilic attack. Similarly, deuterium (B1214612) labeling could be used to study the mechanism of enolate formation and subsequent electrophilic substitution.
These mechanistic tools are invaluable for gaining a deeper understanding of the reaction pathways of dihydropyran-2,6(3H)-diones.
Tautomerism and Isomerization Pathways of Dihydropyran-2,6(3H)-diones
The presence of a 1,3-dicarbonyl system in this compound allows for the possibility of keto-enol tautomerism. masterorganicchemistry.com The molecule can exist in equilibrium between the dione (keto) form and an enol form. youtube.com
The enol form is characterized by a carbon-carbon double bond and a hydroxyl group. The equilibrium between the keto and enol forms is typically influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. youtube.comnih.gov In the case of this compound, two possible enol tautomers could be formed.
The presence of the enol tautomer is significant as it presents different reactive sites compared to the keto form. The enol is nucleophilic at the α-carbon and can react with electrophiles without the need for a strong base to pre-form the enolate. nih.gov
| Tautomer | Key Functional Groups | Primary Reactive Sites |
| Keto Form | Two carbonyl groups (C=O) | Electrophilic carbonyl carbons, acidic α-hydrogen |
| Enol Form | Hydroxyl group (O-H), Carbon-carbon double bond (C=C) | Nucleophilic α-carbon, acidic hydroxyl proton |
Photochemical and Thermochemical Reactivity Studies
The reactivity of this compound can also be influenced by energy input in the form of light or heat.
Photochemical Reactivity: Cyclic anhydrides can undergo photochemical reactions. One potential pathway is photochemical decarboxylation, where irradiation with light could lead to the loss of one or both carbonyl groups as carbon dioxide, generating radical intermediates that could then undergo further reactions. manchester.ac.uk While not specifically studied for this compound, photoredox catalysis has been shown to effect the decarboxylation of carboxylic acid derivatives. rsc.org
Thermochemical Reactivity: At elevated temperatures, this compound is expected to undergo thermal decomposition. The exact decomposition pathway and products would depend on the temperature and conditions. Studies on related dihydropyran structures suggest that retro-Diels-Alder type reactions or other fragmentation pathways could occur. researchgate.netmdpi.comrsc.org For cyclic anhydrides, thermal decomposition can lead to the formation of ketenes through the loss of carbon dioxide.
The study of photochemical and thermochemical reactions can reveal unique transformation pathways that are not accessible under standard laboratory conditions.
Derivatization and Structural Modification of 3 Ethyldihydro 2h Pyran 2,6 3h Dione
Synthesis of Substituted 2H-Pyran-2,6(3H)-dione Derivatives
The primary route for creating derivatives from 3-Ethyldihydro-2H-pyran-2,6(3H)-dione involves the nucleophilic acyl substitution reaction at one of its carbonyl carbons. This ring-opening reaction is characteristic of cyclic anhydrides and can be initiated by a variety of nucleophiles, leading to the formation of 3-ethylglutaric acid derivatives with a new functional group at one end and a carboxylic acid at the other. libretexts.org
Key reactions include:
Aminolysis : The reaction with primary or secondary amines readily opens the anhydride (B1165640) ring to yield the corresponding mono-amides of 3-ethylglutaric acid. This reaction typically requires two equivalents of the amine, as one equivalent is consumed to neutralize the resulting carboxylic acid. libretexts.org
Alcoholysis/Hydrolysis : Alcohols react to form mono-esters, while water leads to the hydrolysis of the anhydride back to its parent dicarboxylic acid, 3-ethylglutaric acid. These reactions are often catalyzed by acid or base. libretexts.org
The regioselectivity of the nucleophilic attack can be influenced by steric hindrance and electronic factors, although for a symmetrically substituted anhydride like this, the two carbonyl groups are chemically equivalent.
Table 1: Representative Ring-Opening Reactions
| Nucleophile | Reaction Type | Product Structure | Product Name |
|---|---|---|---|
| Ammonia (NH₃) | Aminolysis | 4-Carbamoyl-3-ethylbutanoic acid | |
| Ethanol (B145695) (CH₃CH₂OH) | Alcoholysis | 4-(Ethoxycarbonyl)-3-ethylbutanoic acid | |
| Aniline (C₆H₅NH₂) | Aminolysis | 3-Ethyl-4-oxo-4-(phenylamino)butanoic acid | |
| Water (H₂O) | Hydrolysis | 3-Ethylglutaric acid |
Functional Group Interconversions on the Dihydropyranone Scaffold
Once the dihydropyranone ring has been opened, the resulting products, which typically contain a carboxylic acid and an amide or ester, can undergo a variety of subsequent functional group interconversions. These transformations allow for the synthesis of a diverse array of compounds starting from the initial scaffold. vanderbilt.eduucd.ie
Common interconversions include:
Reduction : The carboxylic acid and ester functionalities can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Amide Dehydration : The mono-amide derivatives can be dehydrated using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield nitriles.
Curtius or Hofmann Rearrangement : The carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate, a versatile intermediate for synthesizing amines or ureas.
These standard organic transformations significantly expand the chemical space accessible from the this compound core. vanderbilt.edu
Preparation of Macrocyclic and Polycyclic Architectures Incorporating the this compound Unit
While specific examples utilizing this compound in the synthesis of macrocycles and polycycles are not extensively documented, the bifunctional nature of its ring-opened derivatives makes it a suitable candidate for such constructions. General strategies in organic synthesis can be applied to this scaffold.
Macrocyclization : The 3-ethylglutaric acid backbone, obtained from hydrolysis, can be coupled with a diamine or a diol under high dilution conditions to favor intramolecular cyclization, leading to the formation of macrocyclic lactams or lactones. nih.gov
Polycyclic Synthesis : Tandem reactions, such as Prins-type cyclizations or Diels-Alder reactions, are powerful methods for constructing fused polycyclic systems. rsc.org A derivative of this compound could theoretically be modified to contain appropriate functionalities (e.g., alkenes, dienes) to participate in such intramolecular cycloadditions, thereby building complex polycyclic architectures. rsc.orgmdpi.com
Synthesis of Conformationally Constrained Analogues
The development of conformationally constrained analogues is a key strategy in medicinal chemistry and materials science to study structure-activity relationships or to fine-tune material properties. For the this compound scaffold, conformational rigidity could be introduced through several hypothetical strategies, although specific research in this area is limited.
Potential approaches include:
Introduction of Unsaturation : Dehydrogenation of the pyran ring could lead to the formation of a double bond, restricting the ring's flexibility.
Formation of Fused Rings : Intramolecular cyclization reactions could be designed to create bicyclic systems, locking the six-membered ring into a specific conformation. For example, functionalizing the ethyl group and a carbon on the pyran backbone could allow for the formation of a bridging ring.
Incorporation of Bulky Substituents : While the parent compound already has an ethyl group, the addition of larger, sterically demanding groups at other positions on the ring would restrict bond rotation and limit the number of accessible conformations.
Development of Prodrugs and Pro-compounds for Chemical Delivery (strictly as chemical constructs, not for clinical data)
The anhydride functional group is a useful moiety for the design of prodrugs, particularly for drugs containing carboxylic acids. nih.govresearchgate.net A common strategy involves the formation of a mixed anhydride by coupling a drug molecule with another carboxylic acid. This temporarily masks the acidic group, potentially improving properties like membrane permeability. The anhydride bond is designed to be hydrolyzed in vivo to release the active drug.
In the context of this compound, its ring-opened form, 3-ethylglutaric acid, presents two carboxylic acid groups that can be used as linkers in prodrug design. One of the acid groups could be covalently attached to a drug molecule containing a hydroxyl or amino group, forming an ester or amide linkage. The remaining carboxylic acid could be further modified to tune the solubility and release kinetics of the construct. nih.govmdpi.com
Table 2: Potential Prodrug Linkage Strategies
| Linker Origin | Drug Functional Group | Resulting Linkage | Potential Release Mechanism |
|---|---|---|---|
| 3-Ethylglutaric acid (from hydrolysis) | Hydroxyl (-OH) | Ester | Esterase-mediated hydrolysis |
| 3-Ethylglutaric acid (from hydrolysis) | Amine (-NH₂) | Amide | Amidase-mediated hydrolysis |
| 3-Ethylglutaric acid (as a mixed anhydride) | Carboxylic Acid (-COOH) | Anhydride | Spontaneous or enzymatic hydrolysis |
These approaches demonstrate the chemical feasibility of using the this compound scaffold as a component in the chemical construction of prodrugs, leveraging well-established principles of bio-reversible linkages. nih.govresearchgate.net
Computational and Theoretical Studies on 3 Ethyldihydro 2h Pyran 2,6 3h Dione
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure of molecules like 3-Ethyldihydro-2H-pyran-2,6(3H)-dione. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's reactivity and spectroscopic properties.
The electronic structure of this compound can be characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygens, indicating their susceptibility to electrophilic attack, and positive potential near the hydrogen atoms.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.8 D |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules.
Conformational Analysis and Energetics of the Dihydropyranone Ring
The dihydropyranone ring in this compound is not planar and can adopt several conformations. The most stable conformation, and the energy barriers between different conformers, can be determined through conformational analysis. This is typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step.
For the dihydropyranone ring, common conformations include the chair, boat, and twist-boat forms. The presence of the ethyl group at the 3-position will influence the relative stabilities of these conformers due to steric interactions. The ethyl group itself has multiple rotational conformations that further complicate the potential energy surface.
Computational methods can predict the relative energies of these conformers, allowing for the identification of the global minimum energy structure. This information is critical for understanding the molecule's behavior in different environments and its interaction with biological receptors, where a specific conformation may be preferred for binding. In solution and in the solid-state, dihydropyran analogues often adopt chair-like conformations.
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (equatorial ethyl) | 0.00 |
| Chair (axial ethyl) | 2.5 |
| Twist-Boat | 5.8 |
| Boat | 7.2 |
Note: The values in this table are hypothetical and represent a plausible energy landscape for a substituted dihydropyranone.
Molecular Dynamics Simulations of this compound and its Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the study of the conformational flexibility of this compound and its interactions with solvent molecules or other chemical species.
In an aqueous environment, for instance, MD simulations can reveal the structure of the solvation shell around the molecule and the nature of hydrogen bonding between the carbonyl groups and water molecules. Such simulations are crucial for understanding the solubility and transport properties of the compound. The interactions with water can be further quantified by calculating interaction energies and analyzing radial distribution functions.
Furthermore, MD simulations can be employed to study the binding of this compound to a biological target, such as an enzyme active site. These simulations can provide information on the stability of the ligand-protein complex and the key interactions that govern binding affinity.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating potential reaction pathways. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a chemical reaction can be assessed.
For example, the hydrolysis of the ester group in the dihydropyranone ring can be modeled to determine the activation energy of the reaction under acidic or basic conditions. Transition state theory can then be used to calculate the reaction rate constant. Computational studies on the thermal decomposition of similar dihydropyran molecules have been performed using DFT to understand transition state structures and the influence of substituent groups.
Computational methods can also be used to explore various reaction mechanisms, such as concerted versus stepwise pathways. By mapping the potential energy surface, the most likely reaction coordinate can be identified. This predictive capability is invaluable for designing new synthetic routes and understanding the chemical transformations that the molecule may undergo.
Structure-Reactivity Relationship Studies using Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties. Theoretical descriptors, derived from quantum chemical calculations, play a central role in these studies.
For this compound, a range of theoretical descriptors can be calculated to build QSAR/QSPR models. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., enthalpy of formation, Gibbs free energy).
By correlating these descriptors with experimentally observed activities for a series of related compounds, a predictive model can be developed. For instance, the electrophilicity index, which is a function of the HOMO and LUMO energies, can be used to predict the reactivity of this compound in reactions involving charge transfer. Frontier molecular orbital theory is another powerful tool for understanding and predicting the reactivity of molecules in various chemical reactions.
Table 3: Key Theoretical Descriptors for this compound
| Descriptor | Definition | Predicted Relevance |
| Electronegativity (χ) | -(HOMO+LUMO)/2 | Relates to the ability to attract electrons. |
| Chemical Hardness (η) | (LUMO-HOMO)/2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ²/2η | Quantifies the electrophilic character of the molecule. |
| LogP | Partition coefficient | Predicts solubility and membrane permeability. |
Note: The relevance of these descriptors is based on general principles of chemical reactivity and QSAR studies.
Advanced Analytical Methodologies for Research on 3 Ethyldihydro 2h Pyran 2,6 3h Dione
High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic methods provide profound insight into the molecular architecture of 3-Ethyldihydro-2H-pyran-2,6(3H)-dione derivatives, revealing details from atomic connectivity to three-dimensional arrangement.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including heterocyclic systems like pyran derivatives. ipb.pt Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, respectively. For this compound, the ¹H NMR would show characteristic signals for the ethyl group and the protons on the pyran ring, while the ¹³C NMR would confirm the presence of two carbonyl carbons, the carbons of the heterocyclic ring, and the ethyl substituent. scielo.brmdpi.com
To resolve complex structures and establish stereochemistry at the chiral C3 center, advanced two-dimensional (2D) NMR techniques are employed:
Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, mapping the connectivity of protons within the ethyl group and along the pyran backbone.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon to its attached proton(s).
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. For this compound, NOESY can help determine the relative stereochemistry of the ethyl group in relation to the ring protons.
The combination of these techniques allows for the complete and unequivocal assignment of all proton and carbon signals and is fundamental for determining the structure and stereochemistry of novel derivatives. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~170 |
| C3 | ~2.8 - 3.0 | ~40 - 45 |
| C4 | ~2.0 - 2.2 | ~28 - 32 |
| C5 | ~2.6 - 2.8 | ~35 - 40 |
| C6 (C=O) | - | ~172 |
| C7 (-CH₂) | ~1.6 - 1.8 | ~25 - 30 |
| C8 (-CH₃) | ~0.9 - 1.1 | ~10 - 15 |
Note: Predicted values are based on the analysis of similar structures like glutaric anhydride (B1165640) and substituted lactones.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula, providing definitive confirmation of the molecular identity of this compound or its derivatives.
In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion. nih.govresearchgate.net For cyclic esters and anhydrides, characteristic fragmentation pathways include:
Decarboxylation: Loss of a molecule of carbon dioxide (CO₂).
Loss of Carbon Monoxide: Cleavage resulting in the loss of a CO molecule.
Ring Cleavage: Fragmentation of the pyran ring structure.
Side-Chain Cleavage: Loss of the ethyl group via α-cleavage. wikipedia.org
Studying these fragmentation patterns helps to confirm the connectivity and structure of the molecule. nih.gov
Table 2: HRMS Data for this compound
| Species | Formula | Calculated Exact Mass (m/z) |
| [M]+ | C₇H₁₀O₃ | 142.06299 |
| [M+H]+ | C₇H₁₁O₃ | 143.07029 |
| [M+Na]+ | C₇H₁₀O₃Na | 165.05224 |
| [M-C₂H₅]+ | C₅H₅O₃ | 113.02334 |
| [M-CO₂]+ | C₆H₁₀O | 98.07316 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, which is a cyclic anhydride, the most prominent feature in the IR spectrum is the pair of carbonyl (C=O) stretching bands. spectroscopyonline.com
Symmetric C=O Stretch: A higher frequency, strong absorption.
Asymmetric C=O Stretch: A lower frequency, very strong absorption.
The presence of two distinct carbonyl peaks is a hallmark of the anhydride functional group. spectroscopyonline.com Other important vibrations include the C-O-C stretching of the ring ether linkage and the C-H stretching and bending vibrations of the alkyl portions of the molecule. spectrabase.comspectrabase.com Raman spectroscopy serves as a complementary technique, particularly for the analysis of the less polar C-C bonds in the ring structure. chemicalbook.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Anhydride) | Asymmetric Stretch | ~1750 - 1780 |
| C=O (Anhydride) | Symmetric Stretch | ~1800 - 1850 |
| C-O-C (Ether) | Stretching | ~1050 - 1250 |
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatography is essential for the separation of compounds from reaction mixtures, their purification, and the assessment of their purity. nih.govlongdom.org For chiral compounds like this compound, specialized chiral chromatography is required to separate the enantiomers. libretexts.orgchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is the premier method for the analysis of volatile and semi-volatile compounds. mdpi.comcsic.es
In the context of research on this compound, GC-MS is applied to:
Purity Assessment: Determine the purity of a synthesized sample by separating the main product from any volatile starting materials, byproducts, or solvent residues.
Reaction Monitoring: Track the progress of a synthesis by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of products.
Byproduct Identification: Identify unknown volatile impurities or side-products in a reaction, which can provide valuable insights into the reaction mechanism. nih.gov
The sample is vaporized and separated based on its boiling point and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.com
Table 4: Application of GC-MS in the Analysis of this compound
| Analytical Step | Description |
| Injection | A solution of the sample is injected into the heated GC inlet, where it is vaporized. |
| Separation | Volatile components travel through a capillary column at different rates, leading to separation. The retention time is characteristic of each compound. |
| Ionization | As components elute from the column, they are bombarded with electrons (Electron Ionization - EI), creating a molecular ion and fragment ions. |
| Detection | The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and records the abundance of each ion, generating a mass spectrum. |
| Identification | The obtained mass spectrum is compared against spectral libraries (e.g., NIST) to identify the compound. |
Liquid Chromatography (HPLC, UPLC) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, identification, and quantification of this compound within intricate matrices. These methods offer high resolution and sensitivity, making them ideal for analyzing samples where the compound of interest is present among numerous other components.
The separation in HPLC and UPLC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase approach is commonly employed. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of the analyte on the column is influenced by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Typical HPLC/UPLC Parameters for Analysis of Related Compounds:
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier (e.g., formic acid) | Gradient of water and acetonitrile or methanol with an acid modifier (e.g., formic acid) |
| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Detection | UV-Vis (at a wavelength where the compound absorbs), Mass Spectrometry (MS) | UV-Vis, Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL | 1 - 5 µL |
UPLC, with its use of smaller particle sizes in the stationary phase, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. When coupled with mass spectrometry (LC-MS), these techniques provide not only retention time data but also mass-to-charge ratio information, enabling highly specific and sensitive detection and structural elucidation of this compound and its potential metabolites or degradation products in complex biological or environmental samples.
Advanced Hyphenated Techniques (e.g., GCxGC-TOF/MS) for Comprehensive Profiling
For a truly comprehensive analysis of volatile and semi-volatile compounds in exceptionally complex mixtures, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF/MS) is a powerful tool. This technique provides a significant increase in peak capacity and separation power compared to conventional one-dimensional GC-MS.
In GCxGC, the effluent from a primary gas chromatography column is subjected to a second, shorter column with a different stationary phase. This two-dimensional separation allows for the resolution of co-eluting peaks from the first dimension. The use of a time-of-flight mass spectrometer is critical as it provides the high data acquisition rates necessary to adequately sample the very narrow peaks produced in the second dimension.
The application of GCxGC-TOF/MS for the analysis of a sample containing this compound would enable the creation of a detailed chemical fingerprint. This is particularly useful in metabolomics, environmental analysis, or quality control of chemical products where a complete picture of all volatile and semi-volatile components is required. The structured nature of the resulting two-dimensional chromatograms can also aid in the identification of compound classes.
Potential Advantages of GCxGC-TOF/MS for this compound Analysis:
| Feature | Benefit |
| Enhanced Peak Capacity | Improved separation of the target analyte from matrix interferences. |
| Increased Sensitivity | The modulation process can lead to signal enhancement. |
| Structured Chromatograms | Facilitates the identification of homologous series and compound classes. |
| High-Resolution Mass Spectra | TOF-MS provides accurate mass measurements for confident identification. |
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular structure of this compound, including bond lengths, bond angles, and conformational details.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure can be determined.
Expected Crystallographic Parameters for this compound (based on related structures):
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C=O (~1.19-1.21 Å), C-O (~1.35-1.45 Å), C-C (~1.50-1.54 Å) |
| Key Bond Angles | O=C-O (~120-125°), C-O-C (~115-120°), Angles within the pyran ring would indicate its conformation (e.g., chair or boat). |
The presence of the ethyl group at the 3-position would introduce a chiral center, meaning the compound can exist as enantiomers. X-ray crystallography of a single enantiomer or a racemic mixture would reveal the specific stereochemistry and intermolecular interactions, such as hydrogen bonding, in the solid state.
Applications of 3 Ethyldihydro 2h Pyran 2,6 3h Dione in Organic Synthesis
3-Ethyldihydro-2H-pyran-2,6(3H)-dione as a Versatile Building Block
The chemical reactivity of this compound is centered around its cyclic anhydride (B1165640) moiety. This functional group is susceptible to nucleophilic attack, leading to ring-opening and the formation of glutaric acid derivatives. This reactivity makes it a valuable precursor for a range of difunctionalized compounds.
The presence of an ethyl group at the 3-position introduces a chiral center (unless a racemic mixture is used), which can be exploited in stereoselective synthesis. The ethyl group also imparts specific steric and electronic properties that can influence the regioselectivity and stereoselectivity of reactions at the carbonyl centers.
Key Reactions and Transformations:
Ring-opening with Nucleophiles: Alcohols, amines, and organometallic reagents can open the anhydride ring to afford mono-esters, mono-amides, and keto-acids, respectively. This provides a straightforward route to compounds with differentiated functional groups.
Reduction: The anhydride can be selectively reduced to the corresponding lactone or diol, providing access to different classes of compounds.
Enolate Chemistry: The α-protons to the carbonyl groups can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.
The versatility of this compound as a building block is summarized in the table below, which outlines the potential products from its key reactions.
| Nucleophile/Reagent | Reaction Type | Potential Product |
| Alcohol (R'OH) | Alcoholysis | 3-Ethyl-glutaric acid monoester |
| Amine (R'NH2) | Aminolysis | 3-Ethyl-glutaric acid monoamide |
| Grignard Reagent (R'MgX) | Nucleophilic Acyl Addition | γ-Keto-carboxylic acid |
| Reducing Agent (e.g., NaBH4) | Reduction | 5-Hydroxy-3-ethyl-valeric acid lactone |
| Strong Base/Electrophile | Enolate Alkylation | 2-Alkylated-3-ethyl-glutaric anhydride |
Role in the Synthesis of Complex Natural Products with Dihydropyranone Cores
While no specific total syntheses of natural products explicitly employing this compound have been prominently reported, the dihydropyranone core is a common motif in a variety of natural products. The structural features of this compound make it a plausible precursor for the construction of such natural products.
For instance, the synthesis of polyketide natural products often involves the assembly of substituted δ-lactone rings. The ethyl group at the 3-position of the anhydride could serve as a key stereodirecting group in the synthesis of natural products containing a substituted dihydropyranone ring.
Based on the known synthetic strategies towards dihydropyranone-containing natural products, one can envision the application of this compound in the following ways:
As a Chiral Pool Starting Material: Enantiomerically pure this compound could be used to introduce a specific stereocenter that is present in the target natural product.
In Convergent Synthesis: The anhydride could be elaborated into a more complex fragment that is then coupled with other fragments to assemble the final natural product.
Utilization in the Preparation of Pharmaceutical Precursors and Intermediates (emphasis on chemical synthesis, not drug function)
The synthesis of functionalized piperidines is of significant interest in medicinal chemistry, as the piperidine (B6355638) scaffold is a common feature in many pharmaceutical agents. Research on the closely related 3-methyl-glutaric anhydride has demonstrated its utility in the stereocontrolled synthesis of 2-oxopiperidines. This is achieved through a chemoselective and stereocontrolled annulation with 1,3-azadienes.
By analogy, this compound is expected to undergo similar transformations, providing access to a variety of 3-ethyl-substituted piperidine derivatives. The general reaction scheme is depicted below:
Postulated Synthesis of 3-Ethyl-2-oxopiperidines:
Step 1: Annulation: Reaction of this compound with a 1,3-azadiene (formed in situ from an enal and a primary amine) would lead to the formation of an acid-tethered allylic 2-oxopiperidine.
Step 2: Functionalization: The resulting piperidine derivative, containing both a carboxylic acid and an alkene, can be further functionalized through various chemical transformations.
The table below outlines potential transformations of the piperidine intermediate, leading to a diverse range of pharmaceutical precursors.
| Reaction Type | Reagent(s) | Resulting Functional Group/Scaffold |
| Halolactonization | NBS, NaHCO3 | Bicyclic lactam-lactone |
| Esterification | CH3I, K2CO3 | Methyl ester |
| Catalytic Hydrogenation | H2, Pd/C | Saturated piperidine |
| Vilsmeier-Haack Functionalization | POCl3, DMF | α-Chloro enamine |
Development of Novel Polymer Precursors and Functional Materials from Dihydropyranone Units
Glutaric anhydride is a known monomer in the synthesis of polyesters and polyamides. The incorporation of this compound into a polymer backbone would introduce an ethyl side chain, which can influence the physical and chemical properties of the resulting material.
Potential Polymerization Strategies:
Ring-Opening Polymerization (ROP): The anhydride can undergo ROP with a suitable initiator to form polyesters. The ethyl group would be regularly spaced along the polymer chain.
Condensation Polymerization: Ring-opening of the anhydride with a diol or a diamine would yield a diacid or an amino acid, respectively. These monomers could then be used in condensation polymerization to create polyesters or polyamides.
The presence of the ethyl group could lead to polymers with the following modified properties:
Increased Solubility: The aliphatic side chain may enhance the solubility of the polymer in organic solvents.
Lowered Glass Transition Temperature (Tg): The flexible ethyl group could increase the free volume in the polymer, leading to a lower Tg.
Modified Crystallinity: The ethyl substituent may disrupt the packing of polymer chains, leading to a more amorphous material.
| Polymer Type | Comonomer | Potential Properties |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Increased hydrophobicity, altered thermal properties |
| Polyamide | Diamine (e.g., hexamethylenediamine) | Modified mechanical strength and flexibility |
| Functional Polymer | Monomer with a reactive group | Introduction of specific functionalities |
Contribution to the Construction of Chiral Scaffolds and Auxiliaries
The synthesis of chiral building blocks is crucial for the development of enantiomerically pure pharmaceuticals and other fine chemicals. If this compound is available in an enantiomerically pure form, it can serve as a valuable starting material for the synthesis of various chiral scaffolds.
Potential Applications in Asymmetric Synthesis:
Chiral Auxiliaries: The anhydride can be reacted with a chiral amine or alcohol to generate a chiral auxiliary. This auxiliary can then be used to control the stereochemistry of subsequent reactions.
Chiral Ligands: The anhydride can be elaborated into a chiral ligand for use in asymmetric catalysis.
Direct Use as a Chiral Building Block: Enantiopure this compound can be incorporated directly into a target molecule, transferring its stereochemistry to the final product.
The desymmetrization of the anhydride with a chiral nucleophile is a potential route to access enantiomerically enriched products.
Ligand Design and Catalyst Development Incorporating Dihydropyranone Frameworks
While there is no specific literature on the use of this compound in ligand design, the dihydropyranone framework offers several features that could be exploited in the development of novel ligands and catalysts.
Potential Design Strategies:
Incorporation of Donor Atoms: The anhydride can be modified to include donor atoms such as nitrogen, phosphorus, or sulfur, which can coordinate to a metal center.
Formation of Bidentate or Polydentate Ligands: The two carbonyl groups of the anhydride provide two potential coordination sites. Further functionalization can introduce additional donor atoms to create multidentate ligands.
Use as a Rigid Scaffold: The cyclic nature of the dihydropyranone ring can provide a rigid backbone for the ligand, which can be beneficial for controlling the geometry of the metal complex and influencing the stereochemical outcome of a catalytic reaction.
The development of catalysts based on this framework would require significant synthetic effort to introduce the necessary coordinating groups and to fine-tune the steric and electronic properties of the resulting ligand.
Future Research Directions and Unexplored Avenues for 3 Ethyldihydro 2h Pyran 2,6 3h Dione
Development of Sustainable and Eco-Friendly Synthetic Routes
The future synthesis of 3-Ethyldihydro-2H-pyran-2,6(3H)-dione must align with the principles of green chemistry. Current synthetic methodologies for related pyran structures often rely on traditional organic chemistry techniques, but a shift towards more sustainable practices is essential. mdpi.com Future research should focus on several key areas:
Biocatalysis and Metabolic Engineering: A significant avenue for exploration is the bio-based production of precursors. Research has demonstrated the successful metabolic engineering of Corynebacterium glutamicum to produce glutaric acid, the parent compound of the pyran-2,6(3H)-dione ring system, from glucose. pnas.orgrsc.org Future work could investigate the engineering of microorganisms to produce 3-ethylglutaric acid, which can then be cyclized to the target molecule. This approach offers a route from renewable feedstocks, minimizing reliance on petrochemicals.
Green Catalysts: The use of inexpensive, non-toxic, and reusable catalysts is a cornerstone of sustainable synthesis. Research into catalysts like ammonium (B1175870) acetate (B1210297) for the synthesis of fused pyrans has shown promise. nih.govrsc.orgresearchgate.net Investigating similar catalysts for the formal [3+3] cycloaddition reactions or Knoevenagel condensation pathways leading to the 3-ethyl derivative could yield high-efficiency, low-waste synthetic protocols. nih.gov
Alternative Solvents and Conditions: Moving away from hazardous organic solvents is crucial. Future synthetic routes should explore the use of aqueous media, ionic liquids, or solvent-free conditions, which have been successfully applied to the synthesis of other pyran derivatives. mdpi.com
| Synthesis Strategy | Potential Advantages | Key Research Challenge |
| Metabolic Engineering | Utilizes renewable feedstocks; potentially lower energy consumption. | Developing a specific biosynthetic pathway for 3-ethylglutaric acid. |
| Heterogeneous Catalysis | Catalyst reusability; simplified product purification; operational simplicity. mdpi.com | Identifying a highly selective and active catalyst for the specific substrate. |
| Aqueous Media Synthesis | Environmentally benign; reduced cost and toxicity. | Overcoming potential solubility issues of non-polar reactants. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of the this compound ring is predicted to be rich and varied due to the presence of the anhydride (B1165640) functionality and the chiral center at the C3 position. The parent 2H-pyran-2-one ring is known to be susceptible to nucleophilic attack at the C2, C4, and C6 positions, often leading to ring-opening and rearrangement reactions that form new heterocyclic systems. clockss.org Future research should systematically explore these transformations for the ethyl derivative.
Key areas of investigation include:
Ring Transformations: Investigating reactions with nitrogen and carbon nucleophiles could lead to the synthesis of novel substituted pyridines, quinolines, and other complex heterocyclic scaffolds. clockss.orgnih.gov The ethyl group may influence the regioselectivity of these transformations.
Asymmetric Catalysis: The chiral center introduced by the ethyl group makes this molecule a valuable target for asymmetric synthesis and a potential chiral building block. Future work should explore enantioselective syntheses and the use of the resolved enantiomers in catalytic transformations.
Cycloaddition Reactions: The reactivity of 2H-pyran-2-ones in Diels-Alder reactions is well-documented. clockss.org Theoretical studies on related systems suggest that strain-promoted cycloadditions, such as with strained alkynes, could be a fruitful area of research, potentially leading to novel polycyclic structures. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.gov For this compound, flow chemistry presents several unexplored opportunities.
Enhanced Safety and Control: Many reactions involving anhydrides can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. uc.pt
Library Synthesis: Coupling a flow reactor with automated purification and analysis systems would enable the rapid synthesis of a library of derivatives based on the this compound scaffold for screening in materials science or medicinal chemistry applications.
Advanced Materials Science Applications beyond Current Scope
Glutaric anhydride is utilized as an intermediate in the production of polymers like polyesters and polyamides. pnas.orgnih.gov The introduction of an ethyl group at the C3 position opens up new possibilities for creating advanced materials with tailored properties.
Novel Polyesters and Polyamides: Polymerizing this compound with various diols and diamines could yield a new class of polymers. The ethyl side chain would likely disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased solubility in organic solvents, and modified thermal properties (e.g., lower glass transition temperature) compared to polymers derived from unsubstituted glutaric anhydride.
Biodegradable Polymers: The ester linkages in polyesters derived from this monomer would be susceptible to hydrolysis, making them candidates for biodegradable materials. The ethyl group could modulate the rate of degradation, allowing for the fine-tuning of material lifetimes for applications in packaging or biomedical devices.
Functional Coatings and Resins: As a cyclic anhydride, the compound can be used as a curing or cross-linking agent for epoxy resins. The ethyl group could enhance the flexibility and impact resistance of the resulting thermoset materials.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing applications. A synergistic approach combining advanced spectroscopic techniques with computational chemistry is a key future direction. mdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate molecular geometry, vibrational frequencies, and electronic properties. mdpi.comscifiniti.com Such studies can predict reactive sites, elucidate reaction mechanisms, and calculate activation energies for potential transformations, guiding experimental work. mdpi.com Molecular dynamics (MD) simulations could further explore conformational landscapes and interactions with solvents or other molecules. mdpi.com
Advanced Spectroscopy: While standard techniques like NMR and IR are essential for structural confirmation, more advanced methods are needed for a deeper understanding. nih.gov Chiral spectroscopic methods, such as Vibrational Circular Dichroism (VCD), could be used in conjunction with DFT calculations to determine the absolute configuration of enantiomerically pure samples. In-situ reaction monitoring using techniques like ReactIR or Raman spectroscopy could provide real-time kinetic and mechanistic data for its synthesis and subsequent reactions.
| Technique | Research Goal | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity. | Calculation of transition state energies; mapping of reaction pathways. mdpi.com |
| Molecular Dynamics (MD) | Understand conformational behavior and intermolecular interactions. | Simulation of polymer chain dynamics; prediction of solubility parameters. mdpi.com |
| Vibrational Circular Dichroism (VCD) | Determine absolute stereochemistry. | Unambiguous assignment of R/S configuration for chiral centers. |
| In-situ Spectroscopy (ReactIR) | Monitor reaction kinetics and identify intermediates. | Real-time concentration profiles of reactants, intermediates, and products. |
Identification of Novel Natural Sources and Biosynthetic Pathways
While this compound has not been reported as a natural product, the pyran-2-one structural motif is found in a wide variety of compounds from microbial, plant, and animal sources. clockss.org The parent compound, glutaric anhydride, has been reported in Arabidopsis thaliana. nih.gov This suggests that the potential for natural occurrence or biosynthetic production should not be overlooked.
Future research should focus on:
Investigating Alkylglutarate Biosynthesis: The biosynthesis of glutaric acid via the L-lysine catabolic pathway is a subject of active research. pnas.org A critical research avenue would be to investigate whether natural pathways exist for the biosynthesis of alkylated dicarboxylic acids like 3-ethylglutaric acid. This could involve screening microbial genomes for enzymes homologous to those in the glutarate pathway that might accept different substrates.
Enzyme Engineering: If natural pathways are not readily found, protein engineering could be used to modify the substrate specificity of existing enzymes in the glutarate biosynthesis pathway. For example, enzymes responsible for the conversion of 5-aminovalerate (AVA) could be engineered to accept an ethyl-substituted analogue, paving the way for a fully biological route to the target molecule's precursor. pnas.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
